Regioisomeric Advantage: 2‑yl vs. 1‑Pyrrolidinyl Linkage
The 2‑yl attachment in 4‑(pyrrolidin‑2‑yl)benzonitrile produces a secondary amine (pyrrolidine NH) with a predicted pKa ~10–11, whereas the 1‑pyrrolidinyl analog (4‑(pyrrolidin‑1‑yl)benzonitrile, CAS 10282‑30‑1) lacks this basic nitrogen and instead presents an aromatic N‑linked pyrrolidine . This difference alters both hydrogen‑bonding capacity (target compound: 1 H‑bond donor; 1‑pyrrolidinyl analog: 0 H‑bond donors) and conformational preferences .
| Evidence Dimension | Hydrogen‑Bond Donor Count |
|---|---|
| Target Compound Data | 1 (calculated) |
| Comparator Or Baseline | 4‑(Pyrrolidin‑1‑yl)benzonitrile (CAS 10282‑30‑1): 0 H‑bond donors |
| Quantified Difference | Presence of a hydrogen‑bond donor |
| Conditions | Computational property prediction (GuideChem) |
Why This Matters
The additional H‑bond donor expands the pharmacophore possibilities, enabling key interactions with protein backbones that the 1‑yl isomer cannot form.
